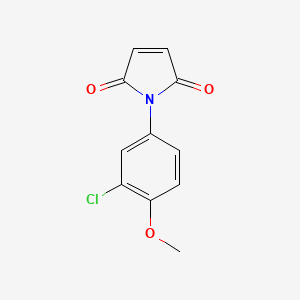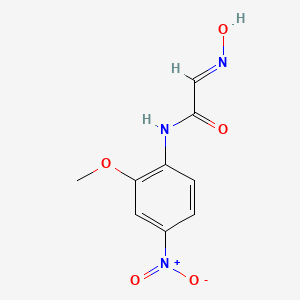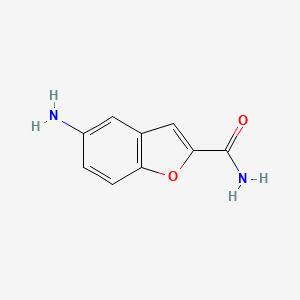
3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one
描述
3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one, also known as 1,2-dihydroisoquinolin-3-yl pyrrolidine, is a heterocyclic organic compound that belongs to the isoquinoline family. This compound has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities.
科学研究应用
3-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
作用机制
The exact mechanism of action of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of various enzymes and receptors, which could explain its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound has been shown to bind to certain proteins and nucleic acids, which may help explain its potential therapeutic applications.
Biochemical and Physiological Effects
3-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, this compound has been found to possess neuroprotective, anti-apoptotic, and anti-fibrotic effects.
实验室实验的优点和局限性
The use of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one in laboratory experiments has several advantages and limitations. On the one hand, this compound is relatively easy to synthesize, has a wide range of biological activities, and can be used as a starting material for the synthesis of other compounds with potential therapeutic applications. On the other hand, this compound is not widely available and is relatively expensive, which could limit its use in laboratory experiments.
未来方向
The potential future directions of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one include further research into its mechanism of action, its potential therapeutic applications, and its use in the synthesis of other biologically active compounds. Additionally, research into the use of this compound in combination with other compounds could be useful in the development of novel therapeutic agents. Finally, further research into the safety and toxicity of this compound could help determine its potential for use in clinical applications.
合成方法
The synthesis of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one can be achieved through several different methods. The most common method is the condensation reaction of pyrrolidine and isoquinoline. This reaction involves the formation of a ketimine intermediate, which is then hydrolyzed to form the desired product. Other methods include the use of the Suzuki-Miyaura coupling reaction, the Mannich reaction, and the Biginelli reaction.
属性
IUPAC Name |
3-pyrrolidin-1-yl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-6-2-1-5-10(11)9-12(14-13)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHVWKFNYLLGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278468 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-Yl)isoquinolin-1(2h)-One | |
CAS RN |
18630-99-4 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18630-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)


![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)
![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)
![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)

![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)



![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)